4-Cyclopropyl-DL-phenylalanine HCl
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Overview
Description
4-Cyclopropyl-DL-phenylalanine hydrochloride is a synthetic amino acid derivative with the molecular formula C12H16ClNO2 It is a hydrochloride salt of 4-Cyclopropyl-DL-phenylalanine, which is characterized by the presence of a cyclopropyl group attached to the phenyl ring of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-DL-phenylalanine hydrochloride typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group to the phenyl ring can be achieved through cyclopropanation reactions. This can be done using reagents such as diazomethane or cyclopropylcarbene precursors.
Amino Acid Formation: The cyclopropylated benzene derivative is then subjected to a series of reactions to introduce the amino acid functionality. This often involves nitration, reduction, and subsequent amination steps.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclopropyl-DL-phenylalanine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-DL-phenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-Cyclopropyl-DL-phenylalanine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Medicine: Research into its potential therapeutic effects, such as its role in modulating neurotransmitter levels or as a precursor for drug development.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-DL-phenylalanine hydrochloride involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into proteins or act as a precursor for the synthesis of bioactive compounds. Its unique cyclopropyl group may influence its binding affinity and specificity for certain enzymes or receptors, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound without the cyclopropyl group.
Cyclopropylalanine: An amino acid with a cyclopropyl group attached to the alpha carbon.
4-Chlorophenylalanine: A phenylalanine derivative with a chlorine substituent on the phenyl ring.
Uniqueness
4-Cyclopropyl-DL-phenylalanine hydrochloride is unique due to the presence of the cyclopropyl group on the phenyl ring, which can significantly alter its chemical and biological properties compared to other phenylalanine derivatives. This structural modification can enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-3-(4-cyclopropylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11(12(14)15)7-8-1-3-9(4-2-8)10-5-6-10;/h1-4,10-11H,5-7,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYBZXFOBARKQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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